molecular formula C9H7NO3 B8579227 8-Nitro-2H-chromene

8-Nitro-2H-chromene

Cat. No. B8579227
M. Wt: 177.16 g/mol
InChI Key: ZSWIGXOEYLXNKY-UHFFFAOYSA-N
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Patent
US06153625

Procedure details

A solution of 20 g of 8-nitro-4-chromanone and 3.9 g of sodium borohydride in 200 ml of ethanol is heated at reflux for 45 minutes and then evaporated to dryness. The residue is taken up in 200 ml of water and extracted three times with 250 ml of dichloromethane each time. The combined organic phases are dried over magnesium sulphate, filtered and then concentrated under reduced pressure. The liquid residue is taken up in 300 ml of toluene; 0.5 g of para-toluenesulphonic acid is then added and heating at reflux is carried out until the full amount of water expected has been recovered. After cooling, washing with a 5% sodium carbonate solution and then with water, and concentrating under reduced pressure, a liquid residue corresponding to the expected product is isolated.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[O:12][CH2:11][CH2:10][C:9]2=O)([O-:3])=[O:2].[BH4-].[Na+]>C(O)C>[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[O:12][CH2:11][CH:10]=[CH:9]2)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C(CCOC12)=O
Name
Quantity
3.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 250 ml of dichloromethane each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
0.5 g of para-toluenesulphonic acid is then added
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
expected has been recovered
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washing with a 5% sodium carbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
with water, and concentrating under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC=C2C=CCOC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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